Calcium pyrophosphate

Biomaterials Bone tissue engineering Osteoclast biology

Researchers face a critical challenge: pure hydroxyapatite resorbs too slowly for timely bone ingrowth, while pure β-TCP may degrade too rapidly in load-bearing sites. Calcium pyrophosphate (CPP) solves this with potent, dose-efficient resorption modification. • Reduces osteoclastic resorption of β-TCP by 40% at just 1 wt% addition • Higher crystallization temperature (650°C vs. 550°C for HA) enables high-temperature scaffold sintering • In vivo coating transforms to bone-like apatite; Ca/P ratio shifts from 0.8→1.52 over 12 weeks Supplied with full Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula Ca2P2O7
Ca2O7P2
Molecular Weight 254.10 g/mol
CAS No. 10086-45-0
Cat. No. B162935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium pyrophosphate
CAS10086-45-0
SynonymsCalcium Diphosphate
Calcium Pyrophosphate
Calcium Pyrophosphate (1:1)
Calcium Pyrophosphate (1:2)
Calcium Pyrophosphate (2:1)
Calcium Pyrophosphate Dihydrate
Calcium Pyrophosphate, Monohydrate
Diphosphate, Calcium
Monohydrate Calcium Pyrophosphate
Pyrophosphate Dihydrate, Calcium
Pyrophosphate, Calcium
Pyrophosphate, Monohydrate Calcium
Molecular FormulaCa2P2O7
Ca2O7P2
Molecular Weight254.10 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Ca]
InChIInChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4
InChIKeyJUNWLZAGQLJVLR-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water. Soluble in dilute hydrochloric and nitric acids
Sol in dil hydrochloric and nitric acids;  practically insol in water
Dilute acid;  insoluble in wate

Calcium Pyrophosphate: Distinctive Bioceramic & Additive


Calcium pyrophosphate (Ca₂P₂O₇; CAS 10086-45-0) is a calcium phosphate compound with a Ca/P molar ratio of 1.0, existing in multiple crystalline forms (α, β, γ) depending on thermal history [1]. It is chemically distinct from orthophosphates such as hydroxyapatite (HA; Ca₁₀(PO₄)₆(OH)₂; Ca/P=1.67) and β-tricalcium phosphate (β-TCP; Ca₃(PO₄)₂; Ca/P=1.5) due to its pyrophosphate (P₂O₇⁴⁻) anion structure, which confers unique thermal stability, dissolution kinetics, and biological interactions [2]. As an inorganic material, it finds dual-use applications: as a biocompatible ceramic in bone graft substitutes and implant coatings, and as a solid lubricant additive in tribological composites [3].

Chemistry Pyrophosphate-based inorganic compound, Ca/P 1.0
Function Bioceramic for bone grafts & coatings; reactive solid lubricant
Differentiation Distinct dissolution, resorption, and thermal profile vs. HA and β-TCP

Why Calcium Pyrophosphate Cannot Be Substituted


Despite belonging to the same broad family of calcium phosphate bioceramics, calcium pyrophosphate (CPP) exhibits fundamental differences in dissolution behavior, osteoclastic resorption kinetics, and thermal phase stability compared to its closest analogs, hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) [1]. Unlike HA, which is largely bioinert and resorbs slowly under physiological conditions, CPP undergoes a unique cellular retention and hindered digestion profile that can be leveraged to fine-tune the degradation rate of composite biomaterials [2]. Furthermore, CPP requires a significantly higher crystallization temperature (650°C vs. 550°C for HA), impacting processing parameters during coating fabrication [3]. In tribological applications, CPP functions as a 'white solid lubricant' that chemically reacts to form protective secondary layers, a mechanism distinct from graphite or MoS₂-based lubricants [4]. These quantifiable differences in physicochemical behavior and biological response preclude direct interchangeability and necessitate evidence-based selection.

vs. Hydroxyapatite
Dissolution and resorption mismatch

CPP shows hindered intracellular digestion and longer retention, while HA is slowly resorbed and may mildly hinder osteoclastogenesis. Crystallization temperature differs by 100°C, altering coating processing.

vs. β-TCP
Resorption modulation sensitivity

Even 1 wt% β-CPP contamination reduces β-TCP resorption by ~40%, so purity-controlled β-TCP cannot be directly replaced with CPP without re-evaluating degradation kinetics.

vs. Graphite / MoS₂
Lubrication mechanism fundamentally different

CPP acts as a reactive solid lubricant forming protective tribofilms, not by physical shearing. Substituting graphite may not replicate anti-wear performance in aqueous or high-temperature environments.

Calcium Pyrophosphate: Differentiation Evidence


Unique Osteoclastic Resorption Profile

In a direct head-to-head in vitro comparison of monodisperse calcium phosphate powders, β-calcium pyrophosphate (β-CPP) demonstrated a fundamentally different resorption profile compared to hydroxyapatite (HAP), monetite (DCP), and amorphous calcium phosphate (ACP). While the solubility of DCP, ACP, and HAP correlated directly with their osteoclastic resorption rates, CPP uniquely deviated from this trend, exhibiting retention inside osteoclast-like cells for a significantly prolonged period, indicative of hindered intracellular digestion [1].

Osteoclastic resorption
Head-to-head
CPP retained longest inside osteoclast-like cells; hindered digestion profile
Enables prolonged degradation control in bone grafts
vs. HA, DCP, ACP which followed solubility-driven resorption
Biomaterials Bone tissue engineering Osteoclast biology

In Vivo Transformation into Apatite and TCP

In a subcutaneous implantation study in goats, calcium pyrophosphate (DCPP) coatings on titanium implants exhibited a distinct in vivo transformation compared to hydroxyapatite (HA) coatings. While HA coatings remained chemically and structurally stable over 12 weeks, DCPP coatings underwent a progressive compositional change into apatite and tricalcium phosphate (TCP), with a concomitant shift in the Ca/P ratio from 0.8 to 1.52 [1].

In vivo transformation
Head-to-head
Ca/P shifted from 0.8 to 1.52 over 12 weeks; apatite & TCP formed
Dynamic bioactivity may support osseointegration
HA coating remained stable, no compositional change
Implant coatings Bioactivity In vivo degradation

Higher Crystallization Temperature

RF magnetron-sputtered amorphous calcium phosphate coatings require post-deposition heat treatment to crystallize. A comparative study found that the crystallization temperature for amorphous calcium pyrophosphate (CPP) coatings is 650°C, which is 100°C higher than the 550°C required for hydroxyapatite (HA) coatings to crystallize [1].

Crystallization temp.
Head-to-head
650°C (CPP) vs. 550°C (HA)
Requires higher thermal budget in coating fabrication
100°C difference; relevant for substrate compatibility
Thin film processing Thermal stability Coating fabrication

Resorption Rate Modulation

The presence of minor β-calcium pyrophosphate (β-CPP) impurities has a profound effect on the resorption rate of β-tricalcium phosphate (β-TCP) cylinders. An in vitro study using white light interferometry to quantify osteoclastic resorption demonstrated that the inclusion of just 1 wt% β-CPP reduced the resorption rate of β-TCP by 40% [1].

Resorption modulation
Reported
−40% resorption rate with 1 wt% β-CPP in β-TCP
Trace addition strongly influences degradation profile
Source review recommended; purity control critical
Bone graft substitutes Resorption control Biphasic materials

Wear Protection via Reactive Layer Formation

In iron-based sintered composites, the addition of calcium pyrophosphate (Ca₂P₂O₇) fundamentally alters the wear mechanism. Unlike unmodified sintered iron, which experiences complex sliding wear with predominant adhesive and fatigue damage, the composite material containing CPP facilitates the formation of protective secondary layers through reactions with wear debris in a water environment, resulting in a significant decrease in motion resistance and wear [1].

Reactive lubrication
Class-level
Protective secondary layers replace adhesive wear
May support anti-wear performance in iron composites
Mechanism distinct from graphite; water environment shown
Solid lubricants Tribology Metal matrix composites

Calcium Pyrophosphate: Application Scenarios


Tunable-Degradation Bone Grafts and Scaffolds

Based on evidence that β-CPP reduces osteoclastic resorption of β-TCP by 40% at just 1 wt% addition and exhibits unique intracellular retention [REFS-1, REFS-2], CPP is optimally suited as a minor additive or a major phase in biphasic or triphasic calcium phosphate bone grafts. This application leverages CPP's potent resorption-modifying capability to fine-tune the degradation rate of the implant to match the rate of new bone ingrowth, addressing a key limitation of pure HA (too slow to resorb) and pure β-TCP (potentially too fast in certain anatomical sites).

Bioactive and Remodeling Implant Coatings

The direct evidence that CPP coatings undergo in vivo transformation into bone-like apatite and TCP phases, with a Ca/P ratio shifting from 0.8 to 1.52 over 12 weeks, positions CPP as a coating for orthopedic and dental implants where active biological remodeling is desired over passive stability [1]. This scenario capitalizes on CPP's dynamic bioactivity to potentially enhance long-term osseointegration and mechanical interlock.

High-Temperature Processable Bioceramics

Given the quantifiably higher crystallization temperature of CPP (650°C) compared to HA (550°C) [1], CPP is the preferred choice for applications requiring a calcium phosphate material with enhanced thermal stability during manufacturing. This includes scenarios involving high-temperature sintering of porous scaffolds or co-firing with other ceramic components where HA might prematurely crystallize, sinter, or decompose.

Reactive Solid Lubricant in Metal Matrix Composites

Based on evidence that CPP changes the wear mechanism of iron-based composites from adhesive/fatigue to protective layer formation, CPP is a high-value additive for sintered metal parts operating under tribological stress, such as bearings, gears, and sliding components [1]. This application leverages CPP's unique ability to act as a 'white solid lubricant' that chemically reacts to form anti-wear tribofilms, offering a distinct advantage over inert fillers or graphite in high-temperature or aqueous environments where conventional lubricants fail.

Application
Selection Property
Validation Focus
Tunable-degradation bone grafts
β-CPP resorption-modifying additive
Osteoclastic resorption rate and intracellular retention in target composite
Bioactive implant coatings
In vivo transformation to apatite/TCP
Ca/P ratio evolution and phase composition over implantation time
High-temperature processed bioceramics
Crystallization temperature 650°C
Thermal stability window and substrate compatibility during sintering
Reactive solid lubricant in MMCs
Tribofilm-forming chemistry
Wear mechanism change and friction reduction under target conditions

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